molecular formula C15H12 B6166217 1-benzyl-4-ethynylbenzene CAS No. 10509-21-4

1-benzyl-4-ethynylbenzene

Cat. No.: B6166217
CAS No.: 10509-21-4
M. Wt: 192.3
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Description

1-Benzyl-4-ethynylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a benzyl group and an ethynyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-ethynylbenzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a benzyl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions. The process would be optimized for yield and efficiency, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-ethynylbenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 1-benzyl-4-ethylbenzene.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.

Scientific Research Applications

1-Benzyl-4-ethynylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-benzyl-4-ethynylbenzene depends on the specific chemical reactions it undergoes. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The ethynyl group can participate in reactions typical of alkynes, such as addition and oxidation reactions.

Comparison with Similar Compounds

1-Benzyl-4-ethynylbenzene can be compared with other similar compounds, such as:

    1-Benzyl-4-ethylbenzene: Lacks the ethynyl group, making it less reactive in certain types of reactions.

    1-Benzyl-4-propynylbenzene: Contains a longer alkyne chain, which may affect its reactivity and physical properties.

    1-Benzyl-4-ethynylphenol: Contains a hydroxyl group, introducing additional reactivity and potential hydrogen bonding interactions.

The uniqueness of this compound lies in its combination of a benzyl group and an ethynyl group, providing a versatile platform for various chemical transformations and applications.

Properties

CAS No.

10509-21-4

Molecular Formula

C15H12

Molecular Weight

192.3

Purity

95

Origin of Product

United States

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